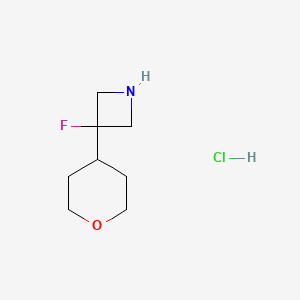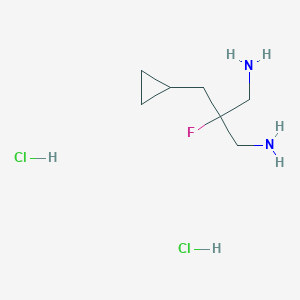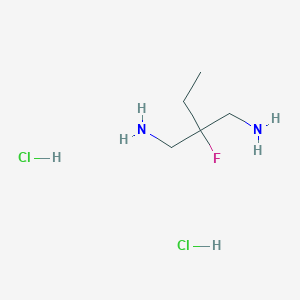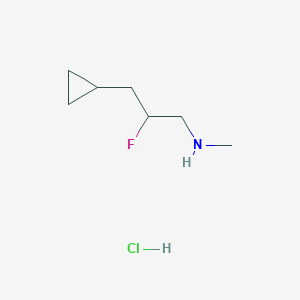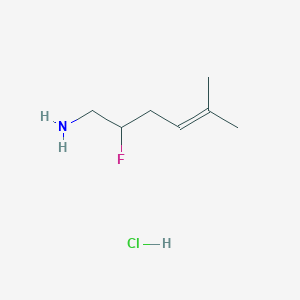![molecular formula C11H15NO2 B1484792 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol CAS No. 2166180-74-9](/img/structure/B1484792.png)
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
描述
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a hydroxycyclobutyl group attached to an amino group, which is further connected to a methylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound may involve the precursor-directed in situ synthesis (PDSS) method. This method allows for the efficient synthesis of complex molecules by using precursors that are transformed into the desired product in situ .
化学反应分析
Types of Reactions
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrophenoxazinone by purified human hemoglobin.
Substitution: It can react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone.
Common Reagents and Conditions
Common reagents used in these reactions include acetylacetone and absolute ethanol. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dihydrophenoxazinone and 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .
科学研究应用
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol has several scientific research applications, including:
Chemistry: It is used as a masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds.
Biology: The compound has been studied for its potential cytotoxicity against human fibrosarcoma HT1080 cells.
Medicine: It is used in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series.
Industry: The compound is utilized in the production of various chemical intermediates and pharmaceuticals.
作用机制
The mechanism of action of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can act as a sensitizer in contact allergy to Disperse Yellow 3 by reacting with acetylacetone . Additionally, it can undergo oxidative reactions with human hemoglobin, leading to the formation of dihydrophenoxazinone .
相似化合物的比较
Similar Compounds
2-Amino-4-methylphenol: This compound is a hydroxytoluene that is phenol substituted by amino and methyl groups at positions 2 and 4, respectively.
2-Hydroxy-5-methylaniline: Another similar compound with a hydroxyl group and an amino group attached to a benzene ring.
3-Amino-4-hydroxytoluene: A compound with similar structural features and chemical properties.
Uniqueness
Its ability to act as a masking tool for reactive carbonyl compounds and its cytotoxic properties make it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIMIUPTHGAJE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1484709.png)
![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)
amine hydrochloride](/img/structure/B1484714.png)
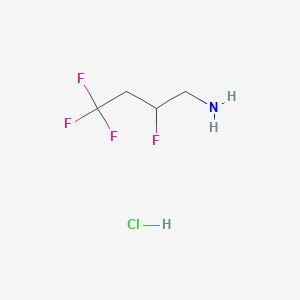

![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)



